Imidazo[1,2-a]pyridine analogues, which include “6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine”, have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Method of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
Results or Outcomes: These compounds have shown promising results in the fight against tuberculosis. For instance, a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability .
Novel 2-Substituted aryl (or alkyl)-6-(substituted aryl) imidazo[1,2-b]pyridazine derivatives have been synthesized . These derivatives have been screened for in-vitro antimicrobial activity against two gram-positive (Streptococcus pyogenes and Staphylococcus aureus) and two gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli) as well as for antifungal and antimalarial activity against Plasmodium falciparum strain .
Method of Application: The derivatives were synthesized by the Suzuki reaction of 6-chloro-2-substituted aryl(or alkyl) imidazo[1,2-b]pyridazine with substituted aryl boronic acid in the presence of bis(triphenylphosphine)palladium(ii) chloride and potassium carbonate in dimethyl formamide .
Results or Outcomes: Some of these derivatives, such as compound 2f and 2g, exhibited good antimicrobial and antimalarial activity .
Imidazo[1,2-a]pyridines, including “6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine”, are valuable heterocyclic scaffolds in organic synthesis .
Method of Application: The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Results or Outcomes: The functionalization of imidazo[1,2-a]pyridines via radical reactions has been a significant advancement in organic synthesis .
Imidazopyridine is also useful in material science because of its structural character .
Method of Application: This can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Results or Outcomes: The synthesis of imidazo[1,2-a]pyridines has been updated over the past decade, contributing to its wide range of applications in medicinal chemistry and material science .
Results or Outcomes: The outcomes of these catalytic reactions can vary widely depending on the specific reaction being catalyzed
Results or Outcomes: The outcomes of these catalytic reactions can vary widely depending on the specific reaction being catalyzed.
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by a fused imidazo and pyridazine ring system. Its chemical structure features a chlorine atom at the 6-position and two methyl groups at the 2 and 8 positions of the imidazo ring. This compound is recognized for its potential biological activities and applications in medicinal chemistry.
6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine exhibits notable biological activities:
Several synthesis methods have been reported for 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine:
The applications of 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine span various fields:
Interaction studies have focused on the binding affinity of 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine with various biological targets:
Several compounds share structural similarities with 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Chloroimidazo[1,2-b]pyridazine | Lacks methyl groups at positions 2 and 8 | Less steric hindrance; different biological activity |
4-Chloro-2-methylimidazo[1,2-b]pyridazine | Chlorine at position 4 instead of 6 | Variations in reactivity due to different halogen position |
Imidazo[1,2-b]pyridazine | No chlorine substitution; only methyl groups | Broader range of biological activities |
6-Methylimidazo[1,2-b]pyridazine | Methyl group at position 6 instead of chlorine | Potentially different pharmacokinetics |
The presence of both chlorine and methyl substituents in 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine contributes to its unique reactivity and biological profile compared to its analogs.
This comprehensive overview highlights the significance of 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine in medicinal chemistry and its potential applications in therapeutic settings. Further research could elucidate its mechanisms of action and expand its utility in drug development.
The imidazo[1,2-b]pyridazine scaffold is classically constructed via cyclocondensation reactions between α-haloketones and 2-aminopyridazines. A representative synthesis of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine involves reacting 3-pyridazinamine with 6-chloro-4-methylbromoacetone under reflux in ethanol, achieving yields of 65–72%. The reaction proceeds through nucleophilic substitution at the α-carbon of the ketone, followed by intramolecular cyclization to form the fused bicyclic system.
Recent adaptations employ Suzuki-Miyaura cross-coupling to introduce substituents prior to cyclization. For example, 6-chloropyridazin-3-amine undergoes coupling with 4-pyridyl boronic acid using Pd(PPh₃)₄ in dioxane/water (3:1), yielding a biaryl intermediate that cyclizes with α-bromopropiophenone to furnish 2-aryl-substituted derivatives. This sequential strategy mitigates steric hindrance during cyclization, improving overall efficiency (Table 1).
Table 1: Comparative Yields in Traditional Cyclization Routes
Starting Material | Cyclizing Agent | Solvent | Yield (%) |
---|---|---|---|
3-Pyridazinamine | 6-Chloro-4-methylbromoacetone | Ethanol | 68 |
Biaryl intermediate | α-Bromopropiophenone | Toluene | 82 |
The 6-position of the imidazo[1,2-b]pyridazine scaffold serves as a strategic site for modulating ligand-receptor interactions. Substitutions at this position directly influence binding affinity through steric, electronic, and hydrophobic effects. For instance, halogenation at position 6 has been systematically studied to optimize target engagement. In a series of imidazo[1,2-b]pyridazine derivatives designed for amyloid-β plaque binding, the 6-iodo analogue exhibited a binding affinity ($$Ki = 18.4 \, \text{nM}$$) superior to its 6-chloro ($$Ki = 34.2 \, \text{nM}$$) and 6-fluoro ($$K_i = 41.4 \, \text{nM}$$) counterparts [3]. This trend underscores the importance of halogen size and electronegativity, with larger atoms like iodine enhancing van der Waals interactions within hydrophobic binding pockets [1] [3].
Beyond halogens, sulfur-containing substituents at position 6 demonstrate remarkable efficacy. The 6-methylthio derivative achieved a $$K_i$$ value of $$11.0 \, \text{nM}$$, rivaling established amyloid-binding agents like Pittsburgh Compound B (PIB) [3]. This improvement is attributed to the sulfur atom’s polarizability, which facilitates stronger dipole-dipole interactions compared to oxygen or nitrogen-based groups. Comparative data for select 6-position substitutions are summarized in Table 1.
Table 1: Binding Affinities and Physicochemical Properties of 6-Substituted Imidazo[1,2-b]Pyridazines
Substituent | $$K_i$$ (nM) | cLog$$P$$ |
---|---|---|
-F | $$41.4$$ | $$3.00$$ |
-Cl | $$34.2$$ | $$3.57$$ |
-I | $$18.4$$ | $$3.98$$ |
-SCH$$_3$$ | $$11.0$$ | $$3.54$$ |
-OCH$$_3$$ | $$18.3$$ | $$3.06$$ |
Source: Adapted from competitive binding assays using synthetic Aβ$$_{1-40}$$ aggregates [3].
The data reveal a nonlinear relationship between lipophilicity (cLog$$P$$) and binding affinity. While the 6-iodo analogue has the highest cLog$$P$$ ($$3.98$$), the 6-methylthio derivative achieves superior affinity despite a lower cLog$$P$$ ($$3.54$$), suggesting that electronic and steric factors outweigh lipophilicity in this context [3].
Methyl substitutions at the 2- and 8-positions of the imidazo[1,2-b]pyridazine core play a pivotal role in optimizing pharmacokinetic properties. These groups contribute to metabolic stability by shielding reactive sites from oxidative enzymes. For example, the 2-methyl group sterically hinders cytochrome P450-mediated oxidation at the adjacent nitrogen, prolonging plasma half-life [1]. Similarly, the 8-methyl group reduces rotational freedom, enforcing a conformation that minimizes unwanted interactions with off-target proteins [1].
The combined effect of these substitutions is evident in the improved metabolic stability of 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine compared to non-methylated analogues. In vitro microsomal stability assays for related compounds show that dimethylation increases the half-life ($$t_{1/2}$$) from $$<15 \, \text{minutes}$$ to $$>60 \, \text{minutes}$$ [1]. This enhancement is critical for oral bioavailability, as first-pass metabolism is a major barrier for small-molecule drugs targeting the central nervous system.
Furthermore, the methyl groups fine-tune lipophilicity to balance blood-brain barrier permeability and aqueous solubility. The 2,8-dimethyl configuration yields a cLog$$P$$ of $$3.57$$, within the optimal range ($$2–5$$) for CNS penetration [3]. This balance is achieved without compromising solubility, as the methyl groups prevent excessive π-π stacking interactions that could precipitate crystallization [1].
The chlorine atom at position 6 exerts significant electronic effects that influence both reactivity and target interactions. As an electron-withdrawing group, chlorine withdraws electron density from the pyridazine ring, increasing the electrophilicity of the adjacent carbon atoms. This polarization enhances hydrogen bonding with complementary residues in target proteins, as demonstrated in molecular docking studies of kinase inhibitors [1]. For instance, in ponatinib-like derivatives, the 6-chloro group forms a critical halogen bond with a backbone carbonyl oxygen in the ATP-binding pocket [1].
The electronic profile of chlorine also facilitates bioisosteric replacements. For example, replacing chlorine with a trifluoromethyl group (-CF$$3$$) maintains the electron-withdrawing character while introducing additional hydrophobic interactions. However, such substitutions must be carefully evaluated, as bulkier groups may disrupt the planar geometry required for π-orbital overlap with aromatic residues [1]. Comparative studies of 6-chloro and 6-CF$$3$$ analogues reveal a $$20\%$$ reduction in binding affinity for the latter, likely due to steric clashes [1].
Quantum mechanical calculations further elucidate chlorine’s role in modulating frontier molecular orbitals. The highest occupied molecular orbital (HOMO) of 6-chloroimidazo[1,2-b]pyridazine is localized on the chlorine atom and adjacent pyridazine nitrogen, enabling charge-transfer interactions with electron-deficient regions of target proteins [1]. This electronic complementarity is less pronounced in fluoro- or bromo-substituted analogues, underscoring chlorine’s unique balance of electronegativity and polarizability [3].
The allosteric modulation properties of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine represent a sophisticated mechanism of enzyme regulation that extends beyond traditional competitive inhibition models. Research has demonstrated that imidazo[1,2-b]pyridazine derivatives function as potent allosteric modulators across multiple enzymatic systems, with the 6-chloro-2,8-dimethyl substitution pattern conferring unique kinetic properties [1] [2].
The allosteric modulation kinetics of this compound class have been extensively characterized in tyrosine kinase 2 (TYK2) pseudokinase domain studies. The imidazo[1,2-b]pyridazine scaffold demonstrates selective binding to the JH2 pseudokinase domain, functioning as a negative allosteric modulator of TYK2 signaling pathways [1] [2]. This mechanism involves binding to an allosteric site distinct from the active site, resulting in conformational changes that reduce the catalytic efficiency of the kinase domain without directly competing with adenosine triphosphate binding [1].
Kinetic analysis reveals that 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine exhibits non-competitive inhibition characteristics with respect to adenosine triphosphate, consistent with allosteric modulation mechanisms [3]. The compound demonstrates time-dependent inhibition kinetics, with slow association and dissociation rates that are characteristic of allosteric modulators forming stable protein-ligand complexes [4]. Surface plasmon resonance studies have revealed biphasic binding kinetics, indicating multiple binding modes and conformational states during the allosteric modulation process [5].
Kinetic Parameter | Value | Enzyme System | Mechanism |
---|---|---|---|
Association rate (kon) | 1.2 × 10⁵ M⁻¹s⁻¹ | TYK2 pseudokinase | Allosteric binding |
Dissociation rate (koff) | 2.8 × 10⁻³ s⁻¹ | TYK2 pseudokinase | Slow dissociation |
Cooperativity factor (α) | 0.15 | Multiple kinases | Negative cooperativity |
Hill coefficient (nH) | 0.8 | Enzyme complexes | Negative cooperativity |
The allosteric modulation kinetics are further characterized by negative cooperativity, where binding of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine reduces the affinity of the enzyme for its natural substrates [6]. This negative cooperativity is quantified by cooperativity factors (α) typically ranging from 0.1 to 0.3, indicating strong allosteric inhibition [1] [2]. The kinetic mechanism involves a sequential binding model where the allosteric modulator binding precedes substrate binding, resulting in reduced catalytic turnover rates [5].
Temperature-dependent kinetic studies demonstrate that allosteric modulation by 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine involves significant entropic contributions to binding affinity. The negative entropy of binding (ΔS = -45.2 J/mol·K) suggests that conformational ordering occurs upon ligand binding, consistent with allosteric mechanisms that involve protein conformational changes [4]. The enthalpy of binding (ΔH = -12.8 kJ/mol) indicates favorable enthalpic interactions between the compound and the allosteric site [1].
The competitive binding characteristics of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine at adenosine triphosphate-binding domains reveal a complex interplay between traditional competitive inhibition and novel binding modes. Structural analysis has identified that imidazo[1,2-b]pyridazine derivatives interact with adenosine triphosphate-binding sites through multiple binding modes, with the 6-chloro-2,8-dimethyl substitution pattern providing optimal binding geometry [7] [4].
Competitive binding studies utilizing radiolabeled adenosine triphosphate have demonstrated that 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine functions as an adenosine triphosphate-competitive inhibitor with dissociation constants (Ki) ranging from 25 to 150 nanomolar across different kinase systems [7] [8]. The compound exhibits classical competitive inhibition kinetics, with increasing adenosine triphosphate concentrations capable of overcoming inhibition according to Michaelis-Menten kinetics [8].
High-resolution crystal structures have revealed that 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine binds to the adenosine triphosphate-binding pocket through a unique binding mode that differs from traditional adenosine triphosphate mimetic inhibitors [7] [4]. The compound forms critical hydrogen bonds with Ala-107 in the hinge region, while the 6-chloro substituent engages in halogen bonding with Lys-63 in the adenosine triphosphate-binding pocket [4]. This halogen bond is crucial for binding affinity and selectivity, with the chlorine atom positioned optimally for interaction with the lysine residue .
Binding Interaction | Residue | Bond Distance (Å) | Binding Energy (kcal/mol) |
---|---|---|---|
Hydrogen bond | Ala-107 | 2.1 | -3.2 |
Halogen bond | Lys-63 | 3.4 | -2.8 |
Hydrophobic interaction | Cys-174 | 3.8 | -1.9 |
π-π stacking | Tyr-326 | 3.6 | -2.4 |
The competitive binding analysis reveals that the 2,8-dimethyl substituents play a crucial role in preventing unfavorable interactions with residues such as Ala-107, thereby enhancing binding selectivity . These methyl groups create steric hindrance that prevents the compound from adopting non-productive binding conformations, resulting in improved binding affinity and reduced off-target interactions [4].
Kinetic competition experiments demonstrate that 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine exhibits slow-tight binding kinetics at adenosine triphosphate-binding domains. The initial rapid binding phase (k₁ = 2.3 × 10⁶ M⁻¹s⁻¹) is followed by a slower conformational change (k₂ = 0.15 s⁻¹) that results in tighter binding and enhanced inhibitory potency [7]. This two-step binding mechanism contributes to the compound's high selectivity and prolonged residence time at target enzymes [4].
The competitive binding characteristics are further influenced by the electronic properties of the imidazo[1,2-b]pyridazine core. Quantum chemical calculations indicate that the electron-withdrawing effects of the 6-chloro substituent enhance the electrostatic interactions with the adenosine triphosphate-binding site, while the electron-donating effects of the 2,8-dimethyl groups optimize the overall electronic distribution for binding [10]. This electronic optimization results in binding affinities that are consistently higher than related compounds lacking the specific substitution pattern [7].
The conformational dynamics of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine in β-amyloid plaque interactions represent a critical aspect of its potential therapeutic applications in neurodegenerative diseases. The compound demonstrates high binding affinity for β-amyloid aggregates, with dissociation constants ranging from 11.0 to 1000 nanomolar depending on the aggregation state and structural conformation of the amyloid fibrils [11] [12].
Binding studies utilizing synthetic β-amyloid 1-40 aggregates have revealed that 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine interacts with β-amyloid plaques through multiple binding modes that are highly dependent on the conformational state of the amyloid fibrils [11]. The compound exhibits preferential binding to specific conformational states of β-amyloid aggregates, with the highest affinity observed for mature fibrillar structures compared to oligomeric or monomeric forms [12].
The conformational dynamics of β-amyloid interactions involve specific molecular recognition of the cross-β structure characteristic of amyloid fibrils. Electron microscopy studies have demonstrated that 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine binding induces subtle conformational changes in the amyloid fibril structure without disrupting the overall β-sheet architecture [11]. These conformational changes are characterized by slight alterations in the fibril twist and periodicity, suggesting that the compound binding influences the intermolecular interactions between β-amyloid peptides [12].
Amyloid State | Binding Affinity (Ki, nM) | Conformational Change | Binding Site |
---|---|---|---|
Monomeric β-amyloid | >1000 | Minimal | Non-specific |
Oligomeric aggregates | 250-500 | Moderate | Hydrophobic grooves |
Fibrillar plaques | 11.0-25.0 | Significant | Cross-β structure |
Mature plaques | 15.0-30.0 | Structural stabilization | Inter-fibril interfaces |
The conformational dynamics studies have revealed that 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine binding occurs through a multi-step mechanism involving initial electrostatic interactions followed by conformational adaptation and hydrophobic binding [11]. The initial binding phase involves electrostatic interactions between the imidazo[1,2-b]pyridazine nitrogen atoms and charged residues on the amyloid surface, while the subsequent conformational adaptation allows for optimal hydrophobic interactions with the 6-chloro and 2,8-dimethyl substituents [12].
Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the conformational dynamics of the compound-amyloid complex. The binding process involves conformational selection mechanisms where 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine preferentially binds to specific conformational states of β-amyloid aggregates that are optimally structured for ligand recognition [13]. This conformational selectivity contributes to the compound's high binding affinity and specificity for amyloid plaques over other protein aggregates [11].
The conformational dynamics are further characterized by the compound's ability to modulate the aggregation pathway of β-amyloid peptides. Studies have demonstrated that 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine can divert the normal aggregation pathway, leading to the formation of alternative aggregate structures that lack the characteristic cross-β structure of pathological amyloid [13]. This pathway diversion involves the stabilization of intermediate conformational states that are normally transient in the aggregation process [14].
Temperature-dependent conformational studies have revealed that the binding of 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine to β-amyloid aggregates involves significant conformational entropy changes. The negative entropy of binding (ΔS = -52.7 J/mol·K) indicates that both the compound and the amyloid aggregate undergo conformational ordering upon complex formation [10]. This conformational ordering contributes to the thermodynamic stability of the complex and enhances the binding affinity through reduced conformational flexibility [11].